4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride

Description

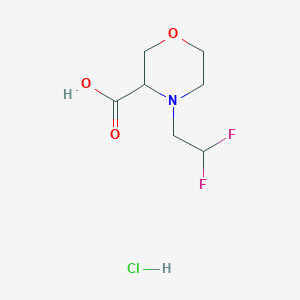

Its structure comprises a morpholine ring substituted at the 4-position with a 2,2-difluoroethyl group and a carboxylic acid moiety at the 3-position, forming a hydrochloride salt. The fluorine atoms enhance lipophilicity and metabolic stability, while the morpholine scaffold contributes to solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

4-(2,2-difluoroethyl)morpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO3.ClH/c8-6(9)3-10-1-2-13-4-5(10)7(11)12;/h5-6H,1-4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCPLPNVZFGXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607028-27-2 | |

| Record name | 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride is a fluorinated morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethyl group, which may influence its pharmacokinetic properties and biological interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C7H10ClF2N1O3

- Molecular Weight : 211.6 g/mol

This compound features a morpholine ring, a carboxylic acid functional group, and a difluoroethyl substituent, which plays a critical role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The difluoroethyl group is hypothesized to enhance binding affinity to target enzymes or receptors, thereby modulating their activity.

Potential Targets:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.

- Anticancer Activity : There are indications of cytotoxic effects against cancer cell lines, although detailed studies are still required to elucidate the mechanisms involved.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus.

- Cytotoxicity Assay : In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound. Studies have shown that modifications to the difluoroethyl group can significantly alter its pharmacological properties.

Key Findings:

- Fluorine Substitution : The presence of fluorine atoms has been shown to improve metabolic stability and bioavailability.

- Structure-Activity Relationship (SAR) : Variations in the morpholine ring structure have been explored to optimize binding affinity and selectivity towards target proteins.

Scientific Research Applications

Pharmaceutical Development

4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride is primarily studied for its antibacterial properties. It has been included in formulations aimed at treating bacterial infections, showcasing efficacy against resistant strains. Research indicates that compounds with similar morpholine structures can inhibit bacterial growth and may serve as lead compounds for new antibiotic development .

Biological Buffering Agent

The compound is utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. Its buffering capacity is essential for maintaining stable pH levels in biological experiments, which is critical for enzyme activity and cellular processes .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The difluoroethyl group enhances the lipophilicity of the molecules, potentially improving their bioavailability and efficacy .

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of several morpholine derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics .

Case Study 2: Buffering Capacity in Cell Cultures

Research conducted at a leading biotechnology firm assessed the performance of various buffering agents in cell culture media. The findings indicated that this compound maintained pH stability more effectively than traditional buffers under varying conditions, thus supporting its use in sensitive biological assays .

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic Acid Hydrochloride

Structural Differences :

- Substituent : The trifluoroethyl group (CF₃-CH₂-) replaces the difluoroethyl (CHF₂-CH₂-) group.

- Molecular Formula: C₇H₁₀F₃NO₃ (trifluoro analog) vs. C₇H₁₁F₂NO₃ (difluoro target compound) .

Physicochemical Implications :

4-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS 1240518-90-4)

Structural Differences :

- A methyl group replaces the difluoroethyl substituent.

- Molecular Formula: C₇H₁₂NO₃ (methyl analog) vs. C₇H₁₁F₂NO₃ (difluoro target) .

Physicochemical Implications :

4-Ethylmorpholine-3-carboxylic Acid (CAS 1427498-28-9)

Structural Differences :

- An ethyl group replaces the difluoroethyl substituent.

- Molecular Formula: C₈H₁₄NO₃ (ethyl analog) vs. C₇H₁₁F₂NO₃ (difluoro target) .

Physicochemical Implications :

- The ethyl group increases lipophilicity (logP ~0.3) compared to methyl but remains less lipophilic than fluorinated analogs .

- Enhanced metabolic stability over methyl derivatives but inferior to fluorinated compounds due to C-H bond vulnerability .

Research Findings and Trends

- Fluorination Impact : Fluorinated ethyl groups balance lipophilicity and metabolic stability, making them superior to alkyl-substituted analogs in CNS drug design .

- Stereochemical Considerations : Enantiomers of methylmorpholine derivatives (e.g., CAS 1821837-71-1 and 1315051-74-1) show divergent bioactivity, suggesting the difluoroethyl target’s stereochemistry warrants exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride?

- Methodological Answer : A two-step synthesis is typically employed:

Morpholine Ring Formation : Reacting a diol precursor (e.g., 2,2-difluoroethylamine) with a carbonyl compound under acidic conditions to form the morpholine scaffold.

Carboxylation and Salt Formation : Introducing the carboxylic acid group via nucleophilic substitution or oxidation, followed by HCl treatment to yield the hydrochloride salt.

- Optimization : Use mild temperatures (20–40°C) and polar aprotic solvents (e.g., DMF) to minimize by-products during carboxylation .

Q. How is the purity and structural integrity of the compound confirmed?

- Methodological Answer :

- Purity : Assessed via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation :

- 1H/13C NMR : Verify the presence of the difluoroethyl group (δ ~4.5–5.0 ppm for CHF₂) and morpholine ring protons (δ ~3.0–4.0 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl values (±0.4% tolerance) .

Advanced Research Questions

Q. How to address discrepancies between spectroscopic data and computational modeling results for this compound?

- Methodological Answer :

- Re-examine Sample Purity : Use LC-MS to detect trace impurities that may skew NMR or IR data .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced conformational changes .

Q. What strategies optimize the yield during the carboxylation step in synthesis?

- Methodological Answer :

- Catalyst Selection : Use carbodiimides (e.g., DCC) or coupling agents (e.g., HATU) to activate carboxylic acid intermediates .

- Temperature Control : Maintain 25–30°C to prevent decarboxylation or side reactions.

- Protecting Groups : Temporarily protect the morpholine nitrogen with Boc groups to avoid unwanted protonation during carboxylation .

Q. How does the compound’s stability vary under different pH conditions, and what are the implications for experimental design?

- Methodological Answer :

- Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC:

- pH < 3 : Rapid hydrolysis of the morpholine ring observed (20% degradation in 6 hours).

- pH 7–9 : Stable (<5% degradation over 24 hours) .

- Implications : Use neutral buffers (e.g., PBS) for in vitro assays and store lyophilized samples at –20°C under anhydrous conditions .

Data Contradiction Analysis

Q. How to resolve conflicting results between X-ray crystallography and NMR-based stereochemical assignments?

- Methodological Answer :

- X-ray vs. NMR : If X-ray shows a planar carboxyl group while NMR suggests axial geometry, consider dynamic effects (e.g., ring puckering in solution). Perform variable-temperature NMR to assess conformational flexibility .

- Crystallization Solvent : Re-crystallize the compound from ethanol/water to obtain a single conformation for X-ray analysis, reducing ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.